N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
Molecular Formula |
C8H7ClN4 |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2H-triazol-4-amine |
InChI |
InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)11-8-5-10-13-12-8/h1-5H,(H2,10,11,12,13) |
InChI Key |
IUTZKZLVPUPHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Carbanion Formation : A nitrile (e.g., acetonitrile) reacts with butyllithium (BuLi) in tetrahydrofuran (THF) at 0°C to generate a lithium carbanion.
-
Azide Coupling : The carbanion reacts with an aryl azide (e.g., 4-chlorophenyl azide) to form a triazole intermediate.
-
Aromatization : Water addition induces cyclization and aromatization, yielding the final 5-amino-1H-1,2,3-triazole derivative.
Experimental Conditions
Key Advantages
-
Regioselectivity : Ensures the amino group occupies the 5-position of the triazole ring.
-
Mild Conditions : Reactions proceed at low temperatures, minimizing side reactions.
-
Scalability : Suitable for gram-scale synthesis due to simplicity and high yields.
Buchwald–Hartwig Amination
Though primarily used for aryl–amine couplings, palladium-catalyzed Buchwald–Hartwig amination has been explored for functionalizing triazoles. This method could theoretically attach the 4-chlorophenyl group to a preformed triazole core.
Hypothetical Route
Challenges
-
Catalyst Sensitivity : Requires inert atmospheres and anhydrous conditions.
-
Cost : Palladium catalysts and ligands increase production expenses.
Comparative Analysis of Methods
Optimization and Reaction Monitoring
Critical parameters for the tandem cycloaddition include:
-
Temperature Control : Lower temperatures (0°C) prevent side reactions.
-
Azide Purity : Impurities in 4-chlorophenyl azide reduce yields.
-
Workup Efficiency : Acidic extraction ensures complete protonation of the amino group.
Spectroscopic Characterization
Key data for N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine:
| Technique | Data |
|---|---|
| ¹H NMR | δ 5.78 (br s, 2H, NH₂), 7.06 (s, 1H, H-4), 7.75 (s, 4H, H-2′, H-3′, H-5′, H-6′) |
| ¹³C NMR | δ 116.97 (C-5), 125.31 (C-Ph), 129.43 (C-Ph), 132.70 (C-6′) |
| HRMS | [M + H]⁺ calcd for C₈H₈ClN₄: 195.6284; found: 195.0431 |
Industrial and Practical Considerations
-
Cost : BuLi and azides are relatively expensive, making large-scale synthesis challenging.
-
Safety : Handling azides and BuLi requires strict safety protocols due to their reactivity.
-
Purification : Column chromatography or recrystallization is necessary to achieve >95% purity.
Chemical Reactions Analysis
Substitution Reactions
The triazole ring and substituents in N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine participate in nucleophilic substitution , particularly at the chlorine atom on the phenyl ring. Reactions involve amines or other nucleophiles under optimized conditions:
Reagents and Conditions
-
Amines : Aliphatic (primary/secondary) and aromatic amines react via nucleophilic opening of succinimide intermediates .
-
Catalyst : Microwave irradiation facilitates reactions in acetonitrile, with temperatures optimized at ~170°C .
-
Limitations : Aromatic amines (e.g., aniline) often fail due to insufficient nucleophilicity .
Example Products
| Nucleophile | Product Structure | Key Features |
|---|---|---|
| Morpholine | N-(morpholino)-substituted triazole | Improved yields via optimized conditions |
| Aliphatic amines | Substituted amides | Scale-up feasible to 10 mmol |
Cycloaddition Reactions
The compound undergoes cycloaddition reactions (e.g., Huisgen reaction) with azides and alkynes, driven by regioselectivity:
Mechanism and Catalysts
-
Azide-Alkyne Cycloaddition : Forms 1,2,3-triazole derivatives with regioselectivity controlled by catalysts like ruthenium .
-
Tandem Cycloaddition : Combines nitriles and azides to yield aromatic triazoles, followed by tautomerization .
Optimized Conditions
Example Reactions
Tautomerism and Rearrangements
The compound exhibits tautomerism and undergoes Dimroth rearrangement under specific conditions:
Key Findings
-
Tautomerization : Triazole intermediates rapidly tautomerize to aromatic forms (e.g., imino triazole → ethyl-5-amino-1,2,3-triazole-4-carboxylate) .
-
Dimroth Rearrangement : Occurs in benzyl azide-derived products, forming 5-benzylamino-triazole derivatives .
Impact on Stability
-
Rearrangements alter product distribution, requiring strict control of reaction temperatures and times .
Reactivity of Functional Groups
The compound’s chlorophenyl and triazole moieties enable diverse reactivity:
-
Electrophilic Aromatic Substitution : Chlorine directs substitution on the phenyl ring.
-
Triazole Ring Reactivity : Participates in hydrogen bonding and coordination with metal ions, influencing biological activity.
Scientific Research Applications
N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The biological activity of N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The 4-chlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine with analogs differing in heterocyclic cores, substituents, or biological activities.
Triazole Isosteres and Positional Isomers
Key Insights :
- Substituent Effects : The trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups in the antitumor analog enhance electrophilicity and interactions with kinase targets (e.g., c-Met inhibition) .
- Polar Groups : Methoxy (-OCH₃) substituents improve solubility, as seen in 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine, but may reduce membrane permeability .
Heterocycle Hybrids
Key Insights :
- Piperazine Linkers : The piperazine group in may enhance blood-brain barrier penetration, suggesting applications in neuropharmacology.
Biological Activity
N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-chloroaniline with azides or other suitable precursors under controlled conditions. The triazole ring formation is often achieved through cycloaddition reactions such as the "click chemistry" approach, which is favored for its efficiency and selectivity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole nucleus exhibit significant anticancer properties. For instance, research indicated that derivatives with a 4-chlorophenyl group showed notable cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity Assays : A series of compounds were screened against six human cancer cell lines. Among these, those with the 4-chlorophenyl substitution exhibited selective moderate activity against gastric and colon cancer cell lines. For example, one compound demonstrated an IC50 value of 0.028 µM against a gastric cancer cell line (NUGC), indicating potent activity compared to standard treatments .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Research findings suggest:
- In Vitro Studies : The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL for various strains, demonstrating its efficacy as a broad-spectrum antimicrobial agent .
Structure-Activity Relationships (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components. The presence of electronegative substituents on the aromatic rings significantly affects their potency:
| Compound | Substituent | Activity (IC50 or MIC) |
|---|---|---|
| 1 | 4-Chlorophenyl | IC50 = 0.028 µM (gastric) |
| 2 | 4-Bromophenyl | Higher activity than analogs |
| 3 | Phenyl | Moderate activity |
Studies indicate that the introduction of halogen atoms (such as chlorine or bromine) enhances the cytotoxic effects by increasing lipophilicity and improving interactions with cellular targets .
Case Studies
Several case studies highlight the promising therapeutic applications of this compound:
- Cancer Treatment : In one study involving various triazole derivatives, those with the 4-chlorophenyl group were found to significantly inhibit tumor growth in xenograft models when administered at specific dosages .
- Infection Control : Another study assessed its effectiveness against resistant bacterial strains in clinical settings. The compound showed superior activity compared to conventional antibiotics like ciprofloxacin, especially against Staphylococcus aureus and Escherichia coli .
Q & A
Basic: What is the molecular formula and structural characterization of N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine?
Answer:
The molecular formula is C₈H₇ClN₄ , with a molar mass of 194.63 g/mol. Structural characterization typically involves:
- X-ray crystallography for precise bond lengths and angles, often refined using SHELXL software .
- ¹H/¹³C NMR spectroscopy to confirm the triazole ring substitution pattern and para-chlorophenyl group integration.
- IR spectroscopy to identify N-H stretching (3100–3300 cm⁻¹) and aromatic C-Cl vibrations (750–800 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation. Crystallographic studies confirm a planar triazole core with a dihedral angle of ~15° between the triazole and chlorophenyl rings .
Basic: What are the common synthetic routes for this compound?
Answer:
The primary synthetic route utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :
Azide preparation : React 4-chloroaniline with sodium nitrite/HCl to form the diazonium salt, followed by sodium azide treatment.
Alkyne coupling : React with propargylamine under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 DMF/H₂O solvent system at 60°C for 12 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity . Alternative methods include microwave-assisted synthesis to reduce reaction times by 50% .
Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?
Answer:
Discrepancies in refinement (e.g., high R-factors or thermal motion artifacts) require:
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- High-resolution data : Collect datasets at <1.0 Å resolution to resolve disordered solvent or substituents.
- Hirshfeld surface analysis : Validate hydrogen bonding (e.g., N-H···N triazole interactions) and π-stacking distances .
- Robust restraints : Apply SHELX’s DFIX and ISOR commands to stabilize flexible chlorophenyl groups .
Advanced: What methodologies are effective in analyzing the compound's bioactivity against specific cancer cell lines?
Answer:
Bioactivity assessment involves:
- In vitro cytotoxicity assays : Use NCI-H522 lung cancer cells (most sensitive, average GP = 75.52%) with MTT assays (48–72 hr exposure) .
- Apoptosis profiling : Annexin V/PI staining via flow cytometry to quantify early/late apoptotic populations.
- Target validation : c-Met kinase inhibition assays (IC₅₀ < 1 µM) and Western blotting for phospho-c-Met suppression .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., trifluoromethyl or pyridinyl substituents) to identify critical pharmacophores .
Advanced: How to design derivatives of this compound to enhance solubility while maintaining bioactivity?
Answer:
Strategies include:
- Polar substituents : Introduce sulfonate (-SO₃H) or tertiary amine groups at the triazole C4 position to improve aqueous solubility (logP reduction by 1.5–2.0 units) .
- Prodrug approaches : Conjugate with PEGylated linkers or amino acid esters for pH-dependent release .
- Co-crystallization : Use GRAS (Generally Recognized As Safe) co-formers (e.g., cyclodextrins) to enhance dissolution rates without altering bioactivity .
Advanced: What are the challenges in interpreting NMR spectra of this compound, especially regarding tautomeric forms?
Answer:
Key challenges and solutions:
- Tautomeric equilibrium : The 1H-1,2,3-triazole exists in amine (NH) and imine (=N-) tautomers. Use variable-temperature ¹H NMR (25–80°C) to observe coalescence points and calculate energy barriers .
- ²D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating NH protons with adjacent carbons.
- Computational validation : Compare experimental chemical shifts with DFT-calculated values (GIAO method, B3LYP/6-311++G** basis set) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Essential techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and triazole NH (δ 10.5–11.5 ppm) .
- IR spectroscopy : Confirm triazole ring vibrations (1560–1600 cm⁻¹, C=N stretching) .
- HRMS : Validate molecular ion [M+H]⁺ at m/z 195.0432 (theoretical) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks .
Advanced: How can computational methods predict the binding affinity of this compound to biological targets?
Answer:
Computational workflows:
- Molecular docking (AutoDock Vina) : Simulate binding to c-Met kinase (PDB: 3LQ8). Prioritize poses with triazole NH forming H-bonds to Met1211 backbone .
- Molecular dynamics (MD) : Run 100 ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability (RMSD < 2.0 Å).
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., chloro → fluoro) to guide SAR .
- Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
